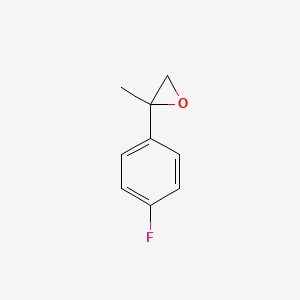

2-(4-Fluorophenyl)-2-methyloxirane

Descripción

2-(4-Fluorophenyl)-2-methyloxirane is an epoxide compound characterized by a fluorinated aromatic ring and a methyl group attached to the oxirane (epoxide) ring. Its molecular formula is C₉H₉FO, with a molar mass of 152.17 g/mol (derived from structural analogs in and ). This compound is synthesized via enantioselective methods such as the Corey-Chaykovsky epoxidation of ketones, achieving high enantiomeric excess (e.g., 94% ee for the (2S)-enantiomer) . It serves as a critical intermediate in agrochemical synthesis, notably in the production of triazole fungicides like flutriafol ().

Key structural features include:

- Epoxide ring: Reactive site for nucleophilic attacks.

- 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability.

- Methyl group: Steric hindrance that influences reactivity and stereoselectivity.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-2-methyloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-9(6-11-9)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASVNUFCKZMCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-methyloxirane typically involves the epoxidation of 4-fluorostyrene. One common method is the reaction of 4-fluorostyrene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds as follows:

4-Fluorostyrene+m-CPBA→this compound+by-products

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: 2-(4-Fluorophenyl)-2-methyloxirane can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its epoxide structure allows for nucleophilic ring-opening reactions, where nucleophiles can attack the less sterically hindered carbon atom. This property facilitates the formation of various derivatives, such as amino alcohols, which are important intermediates in organic synthesis.

Polymer Production

In industrial applications, 2-(4-Fluorophenyl)-2-methyloxirane is utilized in the production of polymers. The compound's reactivity contributes to the synthesis of epoxy resins and other polymeric materials that are widely used in coatings, adhesives, and composite materials .

Biological Research

Antimicrobial and Anticancer Properties

Research indicates potential biological activities associated with this compound. Studies have explored its antimicrobial and anticancer properties, suggesting that the compound may inhibit specific biological targets due to its fluorinated structure.

Pharmaceutical Intermediate

The compound is also under investigation for its potential as a pharmaceutical intermediate. Its ability to undergo selective reactions can lead to biologically active compounds that may serve as enzyme inhibitors or receptor antagonists, making it relevant in drug development .

Case Study 1: Synthesis of Functionalized Derivatives

A study demonstrated the synthesis of functionalized derivatives from this compound through nucleophilic ring-opening reactions with amines. The resulting amino alcohols showed promising biological activity, highlighting the compound's utility in medicinal chemistry .

Case Study 2: Polymer Applications

Research on the application of this compound in polymer production showcased its role in creating epoxy resins with enhanced mechanical properties. These resins were evaluated for their performance in various industrial applications, including coatings and adhesives .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; used in nucleophilic ring-opening reactions. |

| Polymer Production | Utilized in creating epoxy resins and other polymeric materials for coatings and adhesives. |

| Biological Research | Investigated for antimicrobial and anticancer properties; potential pharmaceutical intermediate. |

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenyl)-2-methyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the epoxide ring opens to form more stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of 2-(4-Fluorophenyl)-2-methyloxirane and Analogues

Reactivity and Stereochemical Properties

- Electrophilicity: The fluorophenyl group in this compound increases electron withdrawal, enhancing the epoxide ring's electrophilicity compared to non-fluorinated analogs like 2-(4-methylphenyl)oxirane ().

- Steric Effects : The methyl group in this compound reduces ring-opening reaction rates relative to 2-(4-methoxybenzyl)-2-methyloxirane , where the bulkier methoxybenzyl group dominates steric interactions .

- Enantioselectivity : Asymmetric synthesis of this compound via Corey-Chaykovsky epoxidation achieves higher stereocontrol (94% ee) compared to analogs like (2S)-2-methyl-2-(4-methylphenyl)oxirane (85% ee) due to optimized catalyst-substrate interactions .

Physicochemical Properties

- Lipophilicity : LogP values (predicted) vary with substituents:

- Thermal Stability : Decomposition temperatures for fluorinated epoxides exceed 400 K, whereas methoxy-substituted analogs (e.g., 2-(4-methoxybenzyl)-2-methyloxirane) decompose at lower temperatures (~380 K) due to weaker C–O bonds .

Actividad Biológica

2-(4-Fluorophenyl)-2-methyloxirane, often referred to as a fluorinated epoxide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique epoxide structure, which is known to participate in various biochemical interactions. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, potentially influencing its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C9H9F. The epoxide functional group is crucial for its reactivity and interaction with biological macromolecules.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 150.17 g/mol |

| Boiling Point | 150 °C |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can lead to modulation of enzyme activities and alteration of signaling pathways.

- Enzyme Inhibition : Epoxides are known to inhibit cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria and fungi, likely due to its ability to disrupt cellular membranes.

Case Study: Antimicrobial Activity

A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of various fluorinated epoxides, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

| Compound | Concentration (µg/mL) | % Inhibition against S. aureus | % Inhibition against E. coli |

|---|---|---|---|

| This compound | 10 | 85% | 78% |

| Control (No Treatment) | - | 0% | 0% |

Case Study: Cytotoxicity

In another study focusing on cytotoxic effects, the compound was tested on human cancer cell lines (HeLa and MCF-7). The results showed that at concentrations above 50 µg/mL, there was a notable decrease in cell viability, indicating potential anti-cancer properties.

Table 3: Cytotoxicity Results

| Cell Line | Concentration (µg/mL) | % Cell Viability |

|---|---|---|

| HeLa | 50 | 45% |

| HeLa | 100 | 25% |

| MCF-7 | 50 | 50% |

| MCF-7 | 100 | 30% |

Q & A

Q. What are the established synthetic routes for 2-(4-fluorophenyl)-2-methyloxirane, and how can enantiomeric purity be ensured?

The synthesis typically involves epoxidation of 4-fluoro-substituted alkenes or nucleophilic ring-opening of related epoxides. For example, enantioselective synthesis can be achieved using chiral catalysts or resolving agents. Enantiomeric purity is confirmed via chiral HPLC or polarimetry, with enantiomers like (R)- and (S)-2-(4-fluorophenyl)-2-methyloxirane characterized by distinct optical rotations . Purity assessment often employs GC-MS (≥95% purity, as noted in CAS data) .

Q. Which crystallographic tools are recommended for structural elucidation of this compound?

X-ray crystallography using programs like SHELX (for refinement) and ORTEP-III (for graphical representation) is standard. SHELXL is widely used for small-molecule refinement, while SHELXS/SHELXD assists in solving crystal structures. For enantiomer confirmation, anomalous scattering or Flack parameters may be applied .

Q. How is the purity of this compound validated in experimental workflows?

Analytical techniques include:

- GC-MS : To confirm molecular weight and detect impurities.

- NMR Spectroscopy : and NMR verify structural integrity and substitution patterns.

- HPLC : Chiral columns differentiate enantiomers .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in carbonylation reactions?

Density Functional Theory (DFT) simulations can model regioselectivity in reactions like carbonylation (e.g., forming monocarbonyl aldehydes). Studies on analogous epoxides (e.g., 2,2-disubstituted epoxides) suggest that steric and electronic factors dominate regiochemical outcomes. Molecular docking may also predict binding affinities in catalytic systems .

Q. How can conflicting data on biological activity be resolved for derivatives of this compound?

For anti-proliferative studies (e.g., against cancer cells), discrepancies in IC values may arise from assay conditions (e.g., cell line variability, incubation time). Methodological consistency is critical:

Q. What strategies optimize chiral resolution of this compound for pharmacological studies?

Advanced separation techniques include:

- Dynamic Kinetic Resolution (DKR) : Combines enzymatic resolution with racemization catalysts.

- Chiral Stationary Phases (CSPs) : Use polysaccharide-based columns (e.g., Chiralpak AD-H) for HPLC.

- Crystallization-Induced Diastereomer Transformation : Enhances enantiomeric excess via diastereomeric salt formation .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

- Reaction Optimization : Screen catalysts (e.g., Sharpless epoxidation conditions for stereocontrol).

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield.

- Byproduct Analysis : Use LC-MS to identify and mitigate side reactions .

Q. What experimental designs are recommended for studying the metabolic stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.